1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
Description
Properties
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4S2/c1-4-24-11-13-25(14-12-24)20(19-10-7-15-27-19)17(3)22-21(26)23-18-9-6-5-8-16(18)2/h5-10,15,17,20H,4,11-14H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUVWHFEQQYYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiourea moiety , which is essential for its biological activity.
- An ethylpiperazine substituent that may enhance solubility and biological interactions.
- A thiophenyl group that contributes to its pharmacological properties.
Antimicrobial Activity
Thiourea derivatives are often evaluated for their antimicrobial properties. Research indicates that compounds with thiourea moieties can exhibit significant bacteriostatic effects against various bacterial strains. For instance, the presence of long alkyl chains in similar thiourea derivatives has been shown to enhance their antibacterial activity by increasing lipophilicity and promoting cell wall disruption in microorganisms .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(1-(4-Ethylpiperazin-1-yl)... | TBD | E. coli |
| Bis(thiourea) derivative | 135 | E. coli |
| Other thiourea derivatives | >200 | Various strains |
Anticancer Activity
Studies suggest that thiourea derivatives may also possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. The structural characteristics, such as the presence of specific functional groups, play a critical role in determining the efficacy of these compounds against cancer cells .
Antioxidant Properties
Thiourea compounds are recognized for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .
Study on Antibacterial Efficacy
In a comparative study involving various thiourea derivatives, the compound demonstrated promising antibacterial activity against Gram-negative bacteria such as E. coli. The minimum inhibitory concentration (MIC) was established through serial dilution methods, revealing effective concentrations similar to those reported for established antibacterial agents .
Research on Anticancer Potential
Another study focused on the anticancer effects of thiourea derivatives showed that certain structural modifications could enhance cytotoxicity against human cancer cell lines. The findings indicated that the compound's ability to induce apoptosis was significantly influenced by its molecular structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares key structural features and properties of the target compound with structurally related analogs:
Pharmacological and Physicochemical Properties
- Thiourea vs. Urea Analogs: The substitution of oxygen with sulfur in thiourea (vs.
- Perfluorophenyl groups () introduce electron-withdrawing effects, enhancing metabolic stability .
- Piperazine Modifications: The 4-ethylpiperazine in the target compound likely improves water solubility compared to the cyclohexyl-dimethylamino group in .
Key Comparative Data
Structural Insights from Crystallography
- Piperazine rings in analogs (e.g., ) adopt chair conformations, ensuring minimal steric clash and optimal interaction with biological targets .
- The E-configuration of ethene bonds in cinnamoyl-piperazine derivatives () suggests conformational rigidity, a feature that may extend to the target compound’s propan-2-yl backbone .
Q & A
Q. What are the optimal synthetic routes for 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves: (i) Formation of intermediates like 4-ethylpiperazine and o-tolyl isothiocyanate via nucleophilic substitution. (ii) Coupling of intermediates under controlled conditions (e.g., anhydrous solvents, catalytic bases like triethylamine).
- Critical parameters: Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:isothiocyanate).
- Key validation : Use TLC/HPLC to monitor reaction progress and column chromatography for purification .
Q. How can structural characterization of this thiourea derivative be systematically performed?
- Techniques :
- X-ray crystallography : Resolve stereochemistry and confirm the thiourea linkage (C=S bond length ~1.68 Å) using SHELXL for refinement .
- NMR : Analyze H and C signals for the ethylpiperazine moiety (δ 2.5–3.5 ppm for N–CH) and thiophene protons (δ 6.8–7.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Approach :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Receptor binding : Screen for affinity toward serotonin/dopamine receptors due to the piperazine-thiophene scaffold .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?
- Strategy :
- Molecular docking : Map interactions with targets (e.g., 5-HT receptors) using AutoDock Vina. Note discrepancies between predicted and experimental binding energies.
- MD simulations : Assess stability of the thiourea moiety in physiological conditions (solvation models, 100 ns trajectories).
- Data reconciliation : Compare computational predictions with crystallographic data (e.g., torsion angles) to refine SAR .
Q. What experimental designs address low reproducibility in biological activity across studies?
- Solutions :
- Batch standardization : Ensure consistent purity (>95% via HPLC) and solvent (DMSO) concentration controls.
- Orthogonal assays : Validate cytotoxicity with ATP-based assays (e.g., CellTiter-Glo) alongside MTT.
- Structural analogs : Synthesize fluorinated or methylated derivatives to isolate activity-contributing groups .
Q. How can enantiomeric purity be validated, and what impact does it have on bioactivity?
- Techniques :
- Chiral HPLC : Use amylose-based columns to separate enantiomers.
- X-ray crystallography : Apply Flack parameter analysis to confirm absolute configuration .
- Biological impact : Compare IC values of enantiomers; e.g., (R)-isomers of similar piperazine-thioureas show 10x higher receptor affinity .
Q. What strategies optimize solubility and bioavailability without altering core pharmacophores?
- Methods :
- Prodrug design : Introduce phosphate esters at the thiourea nitrogen for enhanced aqueous solubility.
- Co-crystallization : Use succinic acid or cyclodextrins to improve dissolution rates .
- LogP adjustment : Modify the ethylpiperazine substituent (e.g., replace with hydroxyl groups) to reduce hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
